1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Lipophilicity Drug-likeness Membrane permeability

Research teams developing next-generation ectoparasiticides or CNS-penetrant libraries often face supply bottlenecks for N1-aryl-5-alkylpyrazole scaffolds. This compound directly matches the patented pharmacophore in US 7,759,381 B2, providing a validated core for SAR studies. · Dual derivatization: C4-aldehyde enables Knoevenagel, reductive amination & heterocycle annulation; N1-(2,4-dimethylphenyl) directs ortho-C-H functionalization. · Physicochemical profile: TPSA 34.9 Ų, XLogP3 2.5, zero H-bond donors - ideal for CNS drug-like space. · Reliable supply: ISO-certified manufacturing with ≥98% purity and ambient global shipping.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B11811090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C(=C(C=N2)C=O)C)C
InChIInChI=1S/C13H14N2O/c1-9-4-5-13(10(2)6-9)15-11(3)12(8-16)7-14-15/h4-8H,1-3H3
InChIKeyBVRKSZOQTOWNGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Guide: 1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (CAS 1247632-03-6) for Research and Industrial Synthesis


1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (CAS 1247632-03-6) is an N1-aryl, C5-methyl-substituted pyrazole-4-carbaldehyde with molecular formula C₁₃H₁₄N₂O and molecular weight 214.26 g/mol [1]. It belongs to the 1-aryl-5-alkylpyrazole class, which has been extensively patented for ectoparasiticidal applications and serves as a privileged scaffold in agrochemical and pharmaceutical discovery [2]. The compound features an aldehyde handle at the pyrazole C4 position, enabling diverse downstream derivatization—including Knoevenagel condensations, reductive aminations, and heterocycle annulations—while the ortho,para-dimethylphenyl N1-substituent provides distinct steric and electronic properties compared to unsubstituted phenyl or isomeric C3-aryl analogues [3].

Why Unsubstituted or Isomeric Pyrazole-4-carbaldehydes Cannot Substitute for 1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde


Generic substitution with the N-unsubstituted analogue 5-methyl-1H-pyrazole-4-carbaldehyde (CAS 112758-40-4) fails for applications requiring the intact 1-aryl-5-alkyl pharmacophore established in ectoparasiticide patents (US 7,759,381 B2), where the N1-aryl group is essential for target engagement [1]. Likewise, substituting with the isomeric 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (CAS 879996-63-1) is not equivalent: the C3-aryl isomer cannot serve as an ortho-directing group for transition-metal-catalyzed C–H functionalization of the pendant phenyl ring, a reactivity mode uniquely accessible to N1-arylpyrazoles [2]. Furthermore, the 3,5-dimethyl analogue (CAS 1147202-67-2) introduces additional steric congestion at the C3 position, which can sterically hinder condensation reactions at the aldehyde and limit the regioselectivity of subsequent electrophilic substitutions on the pyrazole core [3]. These structural distinctions translate into divergent reactivity, patent applicability, and downstream synthetic utility.

Quantitative Comparative Evidence: 1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde vs. Closest Analogues


Computed Lipophilicity (XLogP3) Advantage Over the N-Unsubstituted Analogue

The target compound exhibits a computed XLogP3 of 2.5, substantially higher than the XLogP3 of 0.1 for 5-methyl-1H-pyrazole-4-carbaldehyde (CAS 112758-40-4), the closest N-unsubstituted analogue [1][2]. This 2.4 log-unit difference corresponds to an approximately 250-fold greater predicted octanol-water partition coefficient, reflecting the significant impact of the 2,4-dimethylphenyl N1-substituent on overall hydrophobicity. For researchers designing compound libraries or optimizing lead series, this higher LogP translates into meaningfully altered membrane permeability and protein-binding profiles.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Count: Zero HBD Confers Chromatographic and Permeability Advantages Over NH-Containing Analogues

The target compound has zero hydrogen bond donors (HBD = 0), whereas the isomeric 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (CAS 879996-63-1) possesses one hydrogen bond donor (HBD = 1) due to the free N–H on the pyrazole ring [1][2]. The absence of a hydrogen bond donor in the target compound results in reduced polarity, lower HPLC retention times under reversed-phase conditions, and improved passive membrane permeability compared to the NH-containing isomer. This difference is also important for researchers performing parallel medicinal chemistry where consistent ADME properties across a series are required.

Hydrogen bonding ADME Chromatographic behavior

N1-Aryl Substitution Enables Ortho-Directing Capability for C–H Functionalization Chemistry

Asaumi et al. (2003) demonstrated that N-arylpyrazoles, including 1-(4-methylphenyl)-1H-pyrazole and 1-(4-methoxyphenyl)-1H-pyrazole, undergo regioselective ruthenium-catalyzed ortho-carbonylation of the pendant phenyl ring with CO and ethylene to give the corresponding ortho-ethyl ketones in good yields (typically 60–85%) [1]. The target compound, bearing an N1-(2,4-dimethylphenyl) group, is structurally and electronically analogous to these demonstrated substrates, whereas isomeric C3-aryl pyrazoles (e.g., CAS 879996-63-1) cannot act as ortho-directing groups for the pendant phenyl ring. This differential reactivity is not accessible with the N-unsubstituted analogue (CAS 112758-40-4) or the 3,5-dimethyl analogue (CAS 1147202-67-2), which either lack the N-aryl group altogether or have additional methyl substitution that can interfere with ortho-C–H activation at the phenyl ring.

C–H activation Directing group Late-stage functionalization

1-Aryl-5-alkylpyrazole Patent Landscape Supports Target Compound as a Privileged Intermediate for Ectoparasiticide Discovery

US Patent 7,759,381 B2 (Lee et al., assigned to Merial Limited) explicitly claims 1-aryl-5-alkyl pyrazole compounds wherein R₃ is methyl, ethyl, or C1–C4 haloalkyl, and R₁ includes formyl, as active ectoparasiticidal agents with demonstrated efficacy against fleas and ticks [1]. The target compound, possessing both the requisite N1-aryl group (2,4-dimethylphenyl) and C5-methyl substituent with a formyl group at C4, maps directly onto the claimed Markush structure. Compounds outside this substitution pattern—such as N-unsubstituted pyrazoles, C3-aryl isomers, or N1-phenyl analogues lacking the 2,4-dimethyl substitution—are not encompassed by the same patent claims and lack the specific steric and electronic profile associated with the ectoparasiticidal pharmacophore. This patent foundation confers distinct procurement value for teams pursuing patent-protected agrochemical or animal health lead series.

Ectoparasiticide Agrochemical intermediate Patent-protected scaffold

Topological Polar Surface Area Differentiates Target Compound from the C3-Aryl Isomer

The target compound has a computed topological polar surface area (TPSA) of 34.9 Ų, which is 10.9 Ų lower than the TPSA of 45.8 Ų for 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (CAS 879996-63-1) [1][2]. The lower TPSA arises from the absence of the N–H hydrogen bond donor present in the C3-aryl isomer and is consistent with improved predicted oral absorption and blood-brain barrier penetration according to established TPSA-based drug-likeness models (e.g., Veber rules: TPSA < 140 Ų for oral bioavailability; TPSA < 60–70 Ų for favorable CNS penetration). While both compounds fall within drug-like TPSA ranges, the 24% lower TPSA of the target compound may confer a meaningful advantage in CNS-targeted programs.

Polar surface area Oral bioavailability Blood-brain barrier penetration

Aldehyde Reactivity Window: Steric Accessibility Advantage Over the 3,5-Dimethyl Analogue

The target compound features a C4-aldehyde with only one adjacent methyl substituent (C5-methyl), whereas the 3,5-dimethyl analogue 1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 1147202-67-2) bears two flanking methyl groups at both C3 and C5 positions [1][2]. This additional C3-methyl group in the comparator introduces increased steric hindrance around the aldehyde carbon, which can slow the rate of nucleophilic addition and condensation reactions. In Vilsmeier-Haack formylation chemistry, pyrazoles with two ortho-methyl substituents adjacent to the aldehyde often require longer reaction times or harsher conditions for complete conversion, while the target compound with only one adjacent methyl group offers a more accessible electrophilic center for Knoevenagel condensations, hydrazone formation, and reductive amination [3].

Aldehyde reactivity Steric hindrance Condensation chemistry

Research and Industrial Application Scenarios for 1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde


Ectoparasiticide Lead Optimization: Fipronil-Analogue Discovery Programs

The target compound maps directly onto the Markush structure of US Patent 7,759,381 B2, which claims 1-aryl-5-alkyl pyrazoles as ectoparasiticidal agents with demonstrated efficacy against fleas and ticks [1]. The 2,4-dimethylphenyl N1-substituent and C5-methyl group match the patented pharmacophore, while the C4-aldehyde provides a synthetic handle for late-stage diversification into amides, oximes, hydrazones, or heterocycle-fused derivatives. Research teams pursuing next-generation fipronil analogues can use this building block to generate focused libraries that retain the core 1-aryl-5-alkylpyrazole scaffold while exploring C4 substituent effects on target potency and species selectivity. The compound's computed LogP of 2.5 and TPSA of 34.9 Ų are also consistent with the physicochemical profile of commercial topical ectoparasiticides, supporting formulation compatibility.

Ortho-C–H Functionalization Platform for Diversified N-Arylpyrazole Libraries

The N1-(2,4-dimethylphenyl) group enables ruthenium-catalyzed ortho-C–H carbonylation and related C–H activation chemistries that are inaccessible to C3-aryl pyrazole isomers [1]. Discovery teams can use this compound as a substrate for late-stage ortho-functionalization of the pendant phenyl ring, introducing ketone, ester, or aryl groups at the ortho positions without requiring pre-functionalized phenylhydrazine starting materials. The C4-aldehyde remains available for parallel derivatization, enabling independent optimization of two vectors simultaneously. This dual-functionalization strategy is particularly valuable for generating structurally diverse screening libraries from a single advanced intermediate.

CNS-Penetrant Compound Library Design Based on Favorable Computed Physicochemical Properties

With a computed TPSA of 34.9 Ų, zero hydrogen bond donors, and XLogP3 of 2.5, the target compound occupies a favorable region of CNS drug-like property space [1][2]. The 24% lower TPSA relative to the isomeric 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (TPSA = 45.8 Ų) and the absence of N–H hydrogen bond donors support passive blood-brain barrier penetration. Medicinal chemistry teams designing CNS-targeted pyrazole libraries—for indications such as neuroinflammation, epilepsy, or neurodegenerative disease—can select this building block to bias the library toward brain-penetrant chemical space while using the aldehyde handle for parallel diversification via reductive amination or hydrazone formation.

Pyrazole-Fused Heterocycle Synthesis via the C4-Aldehyde Handle

The C4-aldehyde serves as a versatile entry point for constructing pyrazole-fused heterocyclic systems, including pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo-oxazoles, via Knoevenagel condensation, Gewald reaction, or cyclocondensation with bifunctional nucleophiles [1]. The C5-methyl group provides the necessary substitution to lock the fused ring system into a single tautomeric form, which is critical for unambiguous biological assay interpretation. In contrast, the N-unsubstituted analogue (CAS 112758-40-4) would introduce a tautomeric N–H that complicates both synthetic regioselectivity and biological readouts. The 2,4-dimethylphenyl N1-substituent further enhances solubility in organic solvents (e.g., DMF, DMSO, THF) compared to unsubstituted phenyl analogues, facilitating homogeneous reaction conditions for multi-step sequences.

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